BenchChemオンラインストアへようこそ!

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Medicinal Chemistry Scaffold Selection Kinase Inhibitor Design

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1695800-25-9, C9H15N3O, MW 181.23 g/mol) belongs to the 1-substituted-3-aminopyrazole class, incorporating a 5-methyl group and an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) substituent at N1. This heterocyclic scaffold is commercially available with a typical minimum purity specification of 95%.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13065725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2CCOC2)N
InChIInChI=1S/C9H15N3O/c1-7-4-9(10)11-12(7)5-8-2-3-13-6-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)
InChIKeyVLOBFKGCBIYAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine: A 3-Aminopyrazole Scaffold for Early-Stage Discovery


5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1695800-25-9, C9H15N3O, MW 181.23 g/mol) belongs to the 1-substituted-3-aminopyrazole class, incorporating a 5-methyl group and an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) substituent at N1 . This heterocyclic scaffold is commercially available with a typical minimum purity specification of 95% . The 3-aminopyrazole core is recognized in medicinal chemistry as a privileged scaffold for kinase inhibitor design and anti-inflammatory agent development [1].

Why 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by Generic Analogs


Substituting this compound with a closely related pyrazol-amine analog risks altering key molecular recognition features essential for target engagement. The 3-amino position is not functionally equivalent to the 4-amino position; experimental pKa determinations demonstrate distinct basicity and protonation behavior between 3-aminopyrazoles and 4-aminopyrazoles [1], which directly impacts hydrogen-bonding capacity, solubility-pH profile, and receptor pharmacophore complementarity [2]. Furthermore, the 5-methyl group introduces steric bulk and lipophilicity absent in the des-methyl analog (CAS 1248173-28-5), potentially affecting metabolic stability and passive membrane permeability—parameters that cannot be assumed identical across analogs.

Evidence-Based Differentiation: Why 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine Is the Right Choice Over Its Closest Analogs


Regioisomeric Differentiation: 3-Amino vs. 4-Amino Basicity Drives Target Engagement

The target compound bears the amino group at the 3-position of the pyrazole ring, a regioisomeric feature that fundamentally distinguishes it from the 4-amino analog (5-methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine, CAS 2109755-19-1). Experimentally determined pKa values for model aminopyrazoles reveal that the conjugate acid of 1-methyl-4-aminopyrazole has a pKa of 3.70, while 3-aminopyrazoles exhibit distinct protonation behavior at the ring nitrogen rather than the exocyclic amino group [1]. This difference in protonation site and tautomeric preference (72% 3-amino tautomer for 3(5)-aminopyrazole [1]) translates into differential hydrogen-bond donor/acceptor geometry, a critical determinant of kinase hinge-region binding. The 3-aminopyrazole architecture has been specifically exploited in FDA-approved agents such as Pirtobrutinib and in clinical-stage RIPK1 and FGFR inhibitors [2], whereas 4-aminopyrazole-based kinase inhibitors (e.g., JAK inhibitors) occupy a distinct chemical space with different selectivity profiles [3].

Medicinal Chemistry Scaffold Selection Kinase Inhibitor Design

Molecular Weight and Lipophilicity Differentiation Contributed by the 5-Methyl Group

The target compound (MW 181.23 g/mol, formula C9H15N3O) incorporates a methyl substituent at the pyrazole 5-position, distinguishing it from the des-methyl analog 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1248173-28-5; MW 167.21 g/mol, formula C8H13N3O) . This methyl group adds 14 Da molecular weight and contributes additional carbon and hydrogen atoms, which class-level SAR indicates increases calculated logP by approximately 0.5–0.8 units relative to the des-methyl analog [1]. In medicinal chemistry, a methyl 'walk' onto a heterocyclic scaffold can enhance passive permeability, modulate metabolic soft spots, and fill hydrophobic pockets in target proteins. The rotational bond count remains identical between both compounds (4 rotatable bonds each), as the methyl substitution does not introduce additional conformational flexibility [2]. The oxolan-3-ylmethyl attachment point further differentiates this compound from oxolan-2-ylmethyl regioisomers (e.g., CAS 1240580-34-0), where the tetrahydrofuran oxygen proximity to the pyrazole core alters local dipole moment and solvation properties.

Physicochemical Properties Lead Optimization ADME Prediction

Purity Specification and Vendor Traceability: Basis for Reproducible Screening

Multiple independent suppliers (AK Scientific, Leyan) specify the target compound at a minimum purity of 95% . The closest commercially available analog, 5-methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine (CAS 2109755-19-1), is similarly listed at 95% purity; however, the des-methyl analog 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1248173-28-5) is offered at a higher specification of 98% purity by Leyan . While purity alone does not establish functional superiority, the procurement decision should account for the 5-methyl analog's suitability as an advanced intermediate: the 95% purity floor is adequate for parallel medicinal chemistry and initial biochemical screening, whereas ultra-high purity (>98%) may be reserved for crystallography or biophysical assays. The target compound is stocked by multiple vendors with overlapping CAS and specification data, ensuring supply-chain redundancy.

Quality Control Procurement Specifications Reproducibility

Optimal Application Scenarios for 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine Based on Quantitative Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring a 3-Aminopyrazole Hinge-Binding Motif

Given the validated role of 3-aminopyrazoles as ATP-competitive kinase hinge binders—exemplified by Pirtobrutinib (BTK inhibitor) and clinical-stage RIPK1/FGFR inhibitors [1]—this compound serves as an ideal starting fragment or intermediate. Its 3-amino regioisomerism ensures the correct hydrogen-bonding geometry for kinase hinge recognition, a feature that cannot be replicated by the 4-amino positional isomer (CAS 2109755-19-1). Researchers pursuing kinase target families where the 3-amino pharmacophore is essential (e.g., RIPK1, BTK, Aurora kinases) should prioritize this scaffold over 4-amino alternatives.

Structure–Activity Relationship (SAR) Exploration Around the 5-Methyl Substituent

The 5-methyl group provides a defined point for SAR modulation, allowing medicinal chemists to probe steric and electronic effects on target potency. The des-methyl analog (CAS 1248173-28-5) lacks this substituent, eliminating a critical optimization vector. The molecular weight difference of 14 Da and estimated ΔlogP of +0.5 to +0.8 units (class-level inference) [2] make this compound the logical choice for systematic SAR campaigns where incremental lipophilicity changes are explored to balance potency and ADME properties.

Parallel Medicinal Chemistry Library Synthesis with Oxolane-Containing Building Blocks

The oxolan-3-ylmethyl substituent introduces a chiral tetrahydrofuran ring that can participate in stereospecific interactions and enhance solubility compared to simple alkyl or aryl N1-substituents. This compound is well-suited for library synthesis protocols involving Chan–Lam coupling or alkylation strategies [3], yielding diverse analogs for primary biochemical screening. The 95% purity specification from multiple vendors ensures batch-to-batch consistency for parallel synthesis workflows.

Anti-Inflammatory Agent Development Targeting p38 MAPK or COX Pathways

Pyrazol-3-amines have established pharmacology as p38 MAPK inhibitors and COX-2 selective agents [1][4]. This compound, with its 3-amino group and modifiable 5-position, provides a scaffold consistent with known anti-inflammatory pharmacophores. Procurement for phenotypic screening against inflammatory targets (e.g., TNF-α release, COX inhibition) is supported by the class-level track record, though no direct data exist for this specific compound—screening outcomes will depend on the substituent pattern's compatibility with the target binding site.

Quote Request

Request a Quote for 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.